2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure comprises two 1,3,4-thiadiazole rings: one linked via a thioether group to an acetamide moiety substituted with a 5-methyl-1,3,4-thiadiazole, and the other connected to a 4-(2-methoxyphenyl)piperazine group. The compound’s synthesis likely follows established protocols for thiadiazole-acetamide derivatives, involving nucleophilic substitution between chloroacetamide intermediates and substituted piperazines under basic conditions .
Properties
IUPAC Name |
2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S3/c1-12-20-21-16(29-12)19-15(26)11-28-18-23-22-17(30-18)25-9-7-24(8-10-25)13-5-3-4-6-14(13)27-2/h3-6H,7-11H2,1-2H3,(H,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDBZQFOWRXWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic compound that incorporates both thiadiazole and piperazine moieties. This structure has garnered attention due to its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.
Structural Overview
The compound can be broken down into several key components:
- Thiadiazole Moieties : Known for their diverse biological activities.
- Piperazine Ring : Often associated with psychoactive properties and used in various pharmacological applications.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds containing thiadiazole rings have demonstrated activity against various bacterial strains. A study indicated that certain thiadiazole derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Compounds similar to the one have been evaluated for their anticancer potential:
- Cytotoxicity Studies : In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines. For example, derivatives were tested against human cancer cell lines and showed IC50 values indicating potent cytotoxic activity .
Anti-inflammatory Activity
Thiadiazole compounds have also been reported to possess anti-inflammatory properties:
- Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Study 1: Thiadiazole Derivatives as Antimicrobial Agents
A comprehensive study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. The results highlighted that compounds with piperazine substitutions showed enhanced activity against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 64 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity of Thiadiazole Derivatives
In another study focusing on anticancer properties, several thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain compounds led to a significant reduction in cell viability.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15 |
| Compound E | HeLa (Cervical) | 10 |
| Compound F | A549 (Lung) | 20 |
The mechanisms underlying the biological activities of the compound are multifaceted:
- Interaction with Enzymes : Thiadiazoles may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing both central nervous system activity and peripheral biological responses .
Scientific Research Applications
Anticancer Properties
Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis in cancer cells through multiple pathways.
For example, derivatives of thiadiazole have been shown to decrease the viability of human Burkitt lymphoma cells and reduce xenograft growth in animal models .
Antimicrobial Activity
Thiadiazole compounds are also recognized for their antimicrobial properties. The presence of piperazine and methoxyphenyl groups enhances their interaction with biological targets, potentially leading to:
- Effective inhibition of bacterial growth.
- Activity against both Gram-positive and Gram-negative bacteria.
In vitro studies have demonstrated that similar compounds display potent antibacterial effects, making them candidates for further development as antimicrobial agents .
Central Nervous System (CNS) Effects
The piperazine moiety is known for its influence on CNS activity. Compounds containing this structure have been investigated for their potential as:
- Antidepressants
- Anxiolytics
Studies focusing on the serotonin receptor activity of related compounds suggest that they may modulate neurotransmitter systems effectively .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. The introduction of the piperazine ring and methoxyphenyl group can significantly enhance the biological activity of the resultant compound. Various synthetic routes have been documented to optimize yield and purity .
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that a related thiadiazole derivative reduced tumor growth in xenograft models by targeting specific oncogenic pathways .
- Antimicrobial Screening : Another investigation highlighted the antimicrobial efficacy of similar compounds against pathogenic bacteria, showcasing their potential for therapeutic applications in infectious diseases .
- CNS Activity : Research into the pharmacodynamics of related piperazine compounds revealed promising anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
Comparison with Similar Compounds
A. Substituent Variations on the Piperazine Ring
This may alter pharmacokinetic properties such as solubility and blood-brain barrier penetration . Biological Relevance: Fluorinated analogs exhibit high affinity for 5-HT1A receptors, suggesting the target compound may share similar CNS applications .
The target compound’s simpler 2-methoxyphenyl group may offer a balance between potency and bioavailability .
B. Core Heterocycle Modifications
Piperidine vs. Piperazine (e.g., N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, ):
- Piperidine lacks the secondary amine present in piperazine, reducing hydrogen-bonding capacity. This difference may lower receptor binding affinity in certain targets, such as serotonin receptors .
The target compound’s dual thiadiazole system may prioritize enzyme inhibition via sulfur-mediated interactions .
Pharmacological and Physical Property Comparisons
*Estimated based on analogs in .
Key Findings :
- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (as in the target compound) enhance receptor binding in serotoninergic systems compared to halogens .
- Dual Thiadiazole Systems : These may improve metabolic stability over analogs with single heterocycles, as seen in the antibacterial activity of similar derivatives .
- Synthetic Flexibility : The acetamide-thiadiazole scaffold allows modular substitution, enabling optimization for specific targets (e.g., substituting piperazine for morpholine in ) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodology : Use a two-step approach: (1) Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), as demonstrated for analogous thiadiazoles . (2) Introduce the piperazine and acetamide moieties via nucleophilic substitution. Optimize yields using Design of Experiments (DoE) principles, such as varying solvent polarity (e.g., DMSO/water mixtures for recrystallization) and monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology : Combine X-ray diffraction (single-crystal analysis) to resolve bond lengths and angles of the thiadiazole and piperazine rings, supplemented by H/C NMR for confirming substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm) . IR spectroscopy can validate thiourea (C=S, ~1250 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Test antimicrobial activity against Staphylococcus aureus (MIC assays) and antifungal activity (agar dilution method), referencing protocols for structurally similar 1,3,4-thiadiazoles . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity using mammalian cell lines (e.g., HEK-293) via MTT assays .
Advanced Research Questions
Q. How can contradictions in crystallographic and computational structural data be resolved?
- Methodology : Compare experimental X-ray data (e.g., dihedral angles between thiadiazole and piperazine rings) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in planarity may arise from crystal packing forces; use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···S contacts) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting piperazine-thiadiazole hybrids?
- Methodology : (1) Synthesize analogs with varied substituents on the piperazine ring (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) . (2) Evaluate electronic effects via Hammett plots using logP and pKa values. (3) Correlate activity with steric parameters (e.g., Tolman’s cone angle for bulky groups) .
Q. How can computational methods predict binding modes to biological targets like serotonin receptors?
- Methodology : Perform molecular docking (AutoDock Vina) against 5-HT₁A receptor homology models. Prioritize poses where the methoxyphenyl group occupies hydrophobic pockets and the thiadiazole sulfur forms hydrogen bonds with Lysine residues. Validate with MD simulations (GROMACS) to assess stability over 100 ns .
Q. What experimental approaches mitigate challenges in synthesizing bis-thiadiazole systems?
- Methodology : (1) Use flow chemistry to control exothermic reactions (e.g., POCl₃ additions) and improve reproducibility . (2) Employ orthogonal protection (e.g., Fmoc for amines) during sequential substitutions. (3) Monitor intermediates via LC-MS to detect side products like disulfides .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antimicrobial potency across similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
